2-((Tert-butoxycarbonyl)amino)-4-(thiophen-2-yl)butanoic acid
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Overview
Description
2-((Tert-butoxycarbonyl)amino)-4-(thiophen-2-yl)butanoic acid is a compound of interest in organic chemistry due to its unique structure and potential applications. This compound features a tert-butoxycarbonyl (Boc) protecting group, an amino group, and a thiophene ring, making it a versatile building block in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Tert-butoxycarbonyl)amino)-4-(thiophen-2-yl)butanoic acid typically involves the protection of the amino group with a Boc group, followed by the introduction of the thiophene ring. One common method involves the reaction of tert-butoxycarbonyl chloride with the corresponding amine in the presence of a base such as triethylamine. The thiophene ring can be introduced through a variety of methods, including cross-coupling reactions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of robust catalysts and optimized reaction conditions is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
2-((Tert-butoxycarbonyl)amino)-4-(thiophen-2-yl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the Boc protecting group, revealing the free amine.
Substitution: The thiophene ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) can be used for oxidation.
Reduction: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.
Substitution: Electrophilic reagents like bromine or chloromethyl methyl ether can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: The free amine.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
2-((Tert-butoxycarbonyl)amino)-4-(thiophen-2-yl)butanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 2-((Tert-butoxycarbonyl)amino)-4-(thiophen-2-yl)butanoic acid depends on its specific application. In general, the compound can interact with various molecular targets through its amino and thiophene groups. These interactions can modulate biological pathways and lead to desired effects.
Comparison with Similar Compounds
Similar Compounds
- 2-((Tert-butoxycarbonyl)amino)-3-(thiophen-2-yl)propanoic acid
- 2-((Tert-butoxycarbonyl)amino)-4-(furan-2-yl)butanoic acid
Uniqueness
2-((Tert-butoxycarbonyl)amino)-4-(thiophen-2-yl)butanoic acid is unique due to the presence of both the Boc-protected amino group and the thiophene ring
Properties
Molecular Formula |
C13H19NO4S |
---|---|
Molecular Weight |
285.36 g/mol |
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-thiophen-2-ylbutanoic acid |
InChI |
InChI=1S/C13H19NO4S/c1-13(2,3)18-12(17)14-10(11(15)16)7-6-9-5-4-8-19-9/h4-5,8,10H,6-7H2,1-3H3,(H,14,17)(H,15,16) |
InChI Key |
RJQSHDSXOTUGAO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCC1=CC=CS1)C(=O)O |
Origin of Product |
United States |
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